![molecular formula C17H22N4O2S B7440192 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPIP belongs to the class of piperazine compounds and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has been studied for its potential applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to modulate the activity of the dopamine transporter, a protein that regulates dopamine levels in the brain. This compound has also been studied as a potential treatment for drug addiction and Parkinson's disease.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also been studied as a potential treatment for breast cancer and glioblastoma.
In infectious diseases, this compound has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum by targeting the protein PfATP4, which is essential for the parasite's survival. This compound has also been studied as a potential treatment for tuberculosis and leishmaniasis.
Mecanismo De Acción
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine exerts its effects by binding to specific proteins or enzymes in the body, thereby modulating their activity. For example, this compound binds to the dopamine transporter and inhibits its function, leading to increased dopamine levels in the brain. This compound also binds to carbonic anhydrase IX and inhibits its activity, leading to decreased cancer cell growth. This compound binds to PfATP4 and inhibits its function, leading to decreased malaria parasite growth.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on the target protein or enzyme. For example, this compound increases dopamine levels in the brain, which can lead to improved mood and cognition. This compound inhibits carbonic anhydrase IX, which can lead to decreased cancer cell growth. This compound inhibits PfATP4, which can lead to decreased malaria parasite growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine has several advantages for lab experiments, including its specificity for target proteins or enzymes, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has limitations, including its low solubility in water, which can affect its bioavailability, and its potential off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine research, including:
1. Developing more efficient and scalable synthesis methods to improve the yield and purity of this compound.
2. Investigating the potential of this compound as a treatment for other neurological disorders, such as depression and anxiety.
3. Studying the long-term effects of this compound on dopamine levels and other neurotransmitter systems in the brain.
4. Exploring the potential of this compound as a treatment for other types of cancer, such as lung and prostate cancer.
5. Investigating the potential of this compound as a treatment for other infectious diseases, such as HIV and hepatitis C.
6. Developing more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetics.
7. Studying the potential of this compound in combination with other drugs or therapies for enhanced efficacy.
Conclusion:
This compound is a promising compound that has shown potential in various scientific research applications. Its specificity for target proteins or enzymes, ability to cross the blood-brain barrier, and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Métodos De Síntesis
4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine can be synthesized using different methods, including the reaction of 4-(piperazin-1-yl)benzenesulfonamide and 2-bromo-2-methylpropanenitrile in the presence of a base, or the reaction of 4-(piperazin-1-yl)benzenesulfonamide and 2-bromo-2-methylpropane in the presence of a base and a palladium catalyst. The yield of this compound varies depending on the reaction conditions and the purity of the starting materials.
Propiedades
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14(2)17-18-9-8-16(19-17)20-10-12-21(13-11-20)24(22,23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZWJSPOFKBGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)
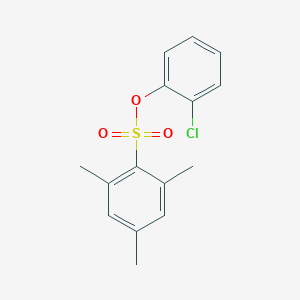
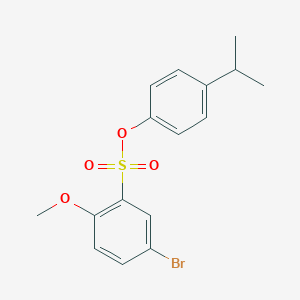
![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)
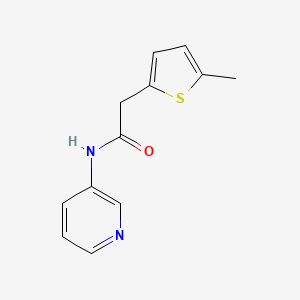
![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
![5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440170.png)
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)
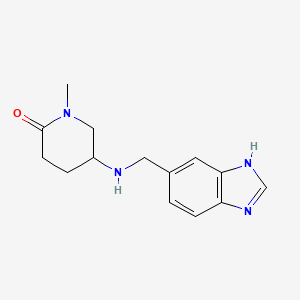
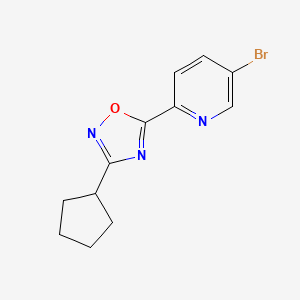
![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)